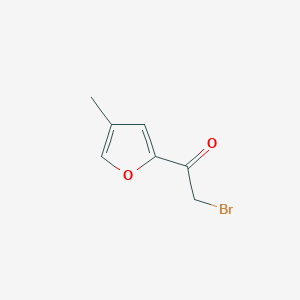

2-Bromo-1-(4-methylfuran-2-yl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

133674-82-5 |

|---|---|

Molecular Formula |

C7H7BrO2 |

Molecular Weight |

203.03 g/mol |

IUPAC Name |

2-bromo-1-(4-methylfuran-2-yl)ethanone |

InChI |

InChI=1S/C7H7BrO2/c1-5-2-7(10-4-5)6(9)3-8/h2,4H,3H2,1H3 |

InChI Key |

ZCTGRJNSDIAYBB-UHFFFAOYSA-N |

SMILES |

CC1=COC(=C1)C(=O)CBr |

Canonical SMILES |

CC1=COC(=C1)C(=O)CBr |

Synonyms |

Ethanone, 2-bromo-1-(4-methyl-2-furanyl)- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 1 4 Methylfuran 2 Yl Ethanone

Regioselective Bromination Strategies for Furan-Containing Ketones

The introduction of a bromine atom at the α-position to the carbonyl group of 1-(4-methylfuran-2-yl)ethanone is a key transformation. Achieving regioselectivity is paramount to avoid unwanted side reactions, such as bromination of the electron-rich furan (B31954) ring.

Direct α-Bromination of 1-(4-methylfuran-2-yl)ethanone

Direct bromination of the α-methyl group of 1-(4-methylfuran-2-yl)ethanone can be achieved using elemental bromine. This reaction is typically performed in a suitable solvent, and often with the addition of a catalyst to promote the selective formation of the desired α-bromo ketone. For instance, the bromination of acetophenones can be carried out in solvents like dioxane and tetrahydrofuran, sometimes with the aid of a catalyst such as anhydrous aluminum chloride to enhance the reaction rate and selectivity. prepchem.com

A common challenge in the bromination of furan-containing ketones is the potential for electrophilic substitution on the furan ring itself, which is highly susceptible to attack by bromine. The 5-position of a 2-acylfuran is particularly activated towards electrophilic substitution. Therefore, careful control of reaction conditions, such as temperature and the slow addition of bromine, is crucial to favor α-bromination over ring bromination.

One effective method for the α-bromination of ketones that can be applied here involves the use of copper(II) bromide. This reagent serves as a source of bromine and can provide higher selectivity for α-bromination compared to elemental bromine in some cases. The reaction is typically carried out by heating the ketone with CuBr₂ in a solvent mixture such as chloroform (B151607) and ethyl acetate. This method avoids the use of corrosive and hazardous liquid bromine.

| Reagent | Catalyst/Solvent | Temperature | Outcome |

| Br₂ | AlCl₃ (cat.), Dioxane/THF | Ice bath | α-bromination |

| CuBr₂ | Chloroform/Ethyl Acetate | Reflux | α-bromination |

Utilizing N-Bromosuccinimide (NBS) and Related Reagents in α-Bromination

N-Bromosuccinimide (NBS) is a widely used and versatile reagent for α-bromination of ketones due to its ease of handling and its ability to provide a low, constant concentration of bromine, which can enhance selectivity. The reaction is often initiated by a radical initiator or by acid catalysis.

For the α-bromination of 1-(4-methylfuran-2-yl)ethanone, an acid-catalyzed reaction with NBS is a plausible approach. The reaction proceeds via the enol or enolate form of the ketone, which then attacks the electrophilic bromine from NBS. The choice of solvent and catalyst can significantly influence the outcome. For example, the use of acidic alumina (B75360) in methanol (B129727) at reflux has been shown to be effective for the α-monobromination of various aralkyl ketones with NBS, often with short reaction times. orgsyn.org

However, studies on the bromination of 2-acetylfuran (B1664036) with NBS have shown that ring bromination, particularly at the 5-position, can be a significant competing reaction. nih.gov The outcome is highly dependent on the reaction conditions. For instance, performing the reaction in carbon tetrachloride can favor α-bromination, while in a mixture of acetic anhydride (B1165640) and acetic acid, ring bromination may become more prominent. nih.gov This highlights the critical importance of solvent choice in directing the regioselectivity of bromination for furan-containing ketones.

| Reagent | Catalyst/Solvent | Temperature | Key Consideration |

| NBS | Acidic Al₂O₃, Methanol | Reflux | Favors α-bromination |

| NBS | Carbon Tetrachloride | Varies | Potential for α-bromination |

| NBS | Acetic Anhydride/Acetic Acid | Varies | Increased risk of ring bromination |

Synthesis via Functional Group Interconversion and Derivatization

An alternative to the direct bromination of the ketone is to synthesize 2-Bromo-1-(4-methylfuran-2-yl)ethanone from other precursor molecules through functional group interconversion.

Approaches from Precursor Alcohols and Related Oxygenates

A versatile one-pot strategy for the synthesis of α-bromoketones from secondary alcohols offers a valuable alternative route. This method typically involves the oxidation of the alcohol to the corresponding ketone, followed by in-situ bromination. This approach can be advantageous as it avoids the isolation of the intermediate ketone. While a specific procedure for 1-(4-methylfuran-2-yl)ethanol is not detailed in the available literature, general methodologies for the conversion of secondary alcohols to α-bromoketones can be adapted.

Palladium-Catalyzed Synthetic Routes to Functionalized Furan Cores

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the construction of the 1-(4-methylfuran-2-yl)ethanone precursor. While direct palladium-catalyzed acylation of 4-methylfuran is a possibility, a more common approach involves the coupling of a furan derivative with an acylating agent.

For example, a palladium-catalyzed carbonylative synthesis can be employed to produce 2-(4-acylfuran-2-yl)acetamides from 2-propargyl-1,3-dicarbonyl compounds. nih.gov Although this specific example leads to a different derivative, it showcases the utility of palladium catalysis in building complex functionalized furans.

Another relevant approach is the Friedel-Crafts acylation of 2-methylfuran (B129897). The acylation of 2-methylfuran with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst (e.g., zeolites, AlCl₃) can yield 2-acetyl-5-methylfuran. While this provides a different isomer, the principles of Friedel-Crafts acylation are directly applicable to the synthesis of the precursor for the target molecule. The synthesis of 1-(4-methylfuran-2-yl)ethanone would likely involve the acylation of 3-methylfuran, where the regioselectivity would be directed by the methyl group.

| Reaction Type | Reactants | Catalyst | Product |

| Friedel-Crafts Acylation | 3-Methylfuran, Acetyl Chloride/Acetic Anhydride | Lewis Acid (e.g., AlCl₃) | 1-(4-methylfuran-2-yl)ethanone |

Chemo- and Regioselectivity in Synthetic Pathways to this compound

The primary challenge in the synthesis of this compound lies in controlling both chemo- and regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this case, the main issue is the competition between α-bromination of the acetyl group and electrophilic bromination of the furan ring. The furan nucleus is electron-rich and can readily undergo electrophilic substitution. The methyl group at the 4-position further activates the ring, making it even more susceptible to attack.

Regioselectivity concerns the position of the incoming bromine atom. In the desired product, the bromine is at the α-position of the ketone. However, bromination can also occur at the 5-position of the furan ring, and potentially at the 3-position, although the 2-acyl group is deactivating. As demonstrated in the bromination of 2-acetylfuran, the reaction conditions, particularly the solvent, play a crucial role in determining the site of bromination. nih.gov The use of non-polar solvents like carbon tetrachloride tends to favor the radical-mediated α-bromination pathway, while more polar and acidic conditions may promote electrophilic aromatic substitution on the furan ring.

To achieve the desired this compound, reaction conditions must be carefully optimized to favor the formation of the kinetic enolate of the ketone and its subsequent reaction with an electrophilic bromine source, while simultaneously minimizing the electrophilicity of the brominating agent or the reactivity of the furan ring towards it. The use of bulky bases to generate the enolate or specific catalysts that promote α-halogenation can be effective strategies to enhance the desired regioselectivity.

Emerging Green Chemistry Approaches in Halogenated Furanone Synthesis

The synthesis of halogenated furanones, including this compound, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. In response to growing environmental concerns, the principles of green chemistry are being increasingly integrated into synthetic methodologies. These approaches aim to reduce the environmental impact by utilizing alternative energy sources, environmentally benign solvents, and more efficient catalytic systems. This section explores several emerging green chemistry techniques applicable to the synthesis of halogenated furanones.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. banglajol.info By directly coupling with the molecules of the reaction mixture, microwave irradiation provides rapid and uniform heating, which can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. nih.gov

In the context of furanone synthesis, microwave irradiation can be applied to key steps such as the Paal-Knorr synthesis of the furan ring from 1,4-dicarbonyl precursors. researchgate.net For the halogenation step, traditional methods often use reagents like liquid bromine in chlorinated solvents. A greener microwave-assisted approach could involve using N-bromosuccinimide (NBS) as a brominating agent in a more environmentally friendly solvent, or even under solvent-free conditions. The efficiency of microwave heating can facilitate faster reaction rates and minimize the formation of byproducts. researchgate.net

Key Research Findings:

Reduced Reaction Times: Microwave-assisted reactions for the synthesis of heterocyclic scaffolds like furans and chromones have been shown to reduce reaction times from several hours to mere minutes. banglajol.infonih.gov

Improved Yields: The high efficiency of energy transfer in MAOS often leads to higher isolated yields of the desired product compared to conventional heating. banglajol.info

Solvent and Catalyst Efficiency: Microwave conditions can enhance the efficiency of catalysts and, in some cases, enable reactions to proceed under solvent-free conditions, significantly improving the environmental profile of the synthesis. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | banglajol.infonih.gov |

| Energy Consumption | High | Low | |

| Product Yield | Moderate to Good | Good to Excellent | banglajol.info |

| Solvent Use | Often requires high-boiling, hazardous solvents | Can use greener solvents or be solvent-free | nih.gov |

| Byproduct Formation | Can be significant | Often reduced due to shorter reaction times |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthetic processes. Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.net This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. arabjchem.org

For the synthesis of furan derivatives, ultrasound has been successfully used to improve the efficiency of condensation and cyclization reactions. researchgate.netresearchgate.net In the halogenation of the ketone precursor to this compound, sonication can enhance the mass transfer of reagents and activate the substrate, potentially allowing the reaction to proceed under milder conditions and with shorter durations. wisdomlib.org This method aligns with green chemistry principles by reducing energy consumption compared to prolonged heating and often improving yields. arabjchem.org

Key Research Findings:

Enhanced Reaction Rates: Ultrasound has been shown to significantly shorten reaction times for the synthesis of various heterocyclic compounds, including furan derivatives. researchgate.net

Mild Conditions: Sonochemical methods can often be carried out at ambient temperature, reducing the energy requirements and preventing the degradation of thermally sensitive compounds.

Higher Yields and Purity: The use of ultrasound typically results in higher product yields and purity, minimizing the need for extensive purification steps. researchgate.netresearchgate.net

Table 2: Advantages of Ultrasound-Assisted Synthesis in Furanone Preparation

| Feature | Description | Reference |

|---|---|---|

| Efficiency | Higher yields in shorter reaction times compared to conventional methods. | researchgate.net |

| Simplicity | Simple experimental setup, often conducted at room temperature. | researchgate.net |

| Energy Savings | Lower overall energy consumption due to reduced reaction times and temperatures. | arabjchem.org |

| Environmental Impact | Reduces waste generation and the need for harsh reagents. | arabjchem.org |

Ionic Liquids as Green Reaction Media

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. researchgate.net These properties make them attractive alternatives to volatile organic compounds (VOCs) that are commonly used in organic synthesis.

In the halogenation of ketones, ionic liquids can serve as both the solvent and a catalyst. researchgate.netresearchgate.net For the synthesis of this compound, employing an ionic liquid could circumvent the need for hazardous solvents like chloroform or carbon tetrachloride. Certain ionic liquids, particularly Brønsted acidic ionic liquids (BAILs), can activate the ketone substrate, facilitating a more efficient and selective bromination. researchgate.net The ability to recycle the ionic liquid after the reaction further enhances the sustainability of the process. Research has demonstrated successful halogenation of various organic compounds in ionic liquid media, highlighting their potential for developing cleaner synthetic routes. google.com

Key Research Findings:

Replacement for VOCs: Ionic liquids' low volatility prevents the emission of harmful solvents into the atmosphere. researchgate.net

Dual Role: They can function as both reaction media and catalysts, simplifying the reaction setup and workup. researchgate.net

Recyclability: Many ionic liquids can be recovered and reused multiple times, reducing waste and cost. researchgate.net

Enhanced Reactivity: The unique solvation properties of ILs can influence reaction rates and selectivity.

Table 3: Properties and Applications of Ionic Liquids in Halogenation

| Property | Advantage in Synthesis | Reference |

|---|---|---|

| Low Vapor Pressure | Reduces air pollution; safer handling. | researchgate.net |

| High Thermal Stability | Allows for a wide range of reaction temperatures. | researchgate.net |

| Tunable Properties | Cations and anions can be modified to optimize solubility and catalytic activity. | researchgate.net |

| Recyclability | Promotes a circular economy approach by minimizing waste. | researchgate.net |

Chemical Reactivity and Mechanistic Studies of 2 Bromo 1 4 Methylfuran 2 Yl Ethanone

Nucleophilic Substitution Reactions at the α-Bromo Position

The presence of an α-bromo ketone moiety makes 2-Bromo-1-(4-methylfuran-2-yl)ethanone a potent electrophile, highly susceptible to attack by a wide range of nucleophiles. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-bromine bond, facilitating its cleavage in substitution reactions.

Formation of Substituted Ethanones via Displacement Reactions

The bromine atom at the α-position is an excellent leaving group, readily displaced by various nucleophiles to yield a diverse array of substituted ethanones. This SN2 reaction is a cornerstone of the compound's utility in synthetic chemistry. Nucleophiles such as amines, thiols, and azides can effectively replace the bromide to form new carbon-nitrogen, carbon-sulfur, and carbon-azide bonds, respectively.

For instance, the reaction with primary or secondary amines leads to the formation of α-amino ketones, which are valuable intermediates in medicinal chemistry. Similarly, reaction with thiols or thiolates produces α-thio ketones. A computational study on the reaction between various 2-bromo-1-arylethanones, including the closely related 2-bromo-1-(furan-2-yl)ethan-1-one, and imidazole has been performed to investigate the energetics and mechanism of this type of nucleophilic substitution semanticscholar.org. These reactions are typically carried out in a polar solvent with a base to neutralize the HBr byproduct.

| Nucleophile | Reagent Example | Product Class | Reaction Conditions |

|---|---|---|---|

| Amine | Piperidine | α-Amino ketone | K₂CO₃, Acetonitrile, rt |

| Thiol | Thiophenol | α-Thio ketone | NaH, THF, 0 °C to rt |

| Azide | Sodium Azide | α-Azido ketone | Aqueous Acetone, rt |

| Imidazole | Imidazole | α-Imidazolyl ketone | DMF, rt |

Cyclization Reactions Leading to Novel Heterocyclic Architectures

The reactivity of the α-bromo ketone functionality is pivotal in the construction of various heterocyclic rings. These reactions often proceed through an initial nucleophilic substitution followed by an intramolecular condensation or cyclization step.

A classic example is the Hantzsch thiazole (B1198619) synthesis , where an α-haloketone reacts with a thioamide-containing compound, such as thiourea (B124793), to form a thiazole ring. organic-chemistry.orgnih.gov In the context of this compound, reaction with thiourea would yield a 2-amino-4-(4-methylfuran-2-yl)thiazole. This reaction is a robust and widely used method for preparing 2-aminothiazole derivatives. nih.govmdpi.comasianpubs.orgresearchgate.netresearchgate.netnanobioletters.com

Mechanism of Hantzsch Thiazole Synthesis:

The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon and displacing the bromide ion.

An intermediate is formed, which then undergoes an intramolecular cyclization via the attack of a nitrogen atom on the carbonyl carbon.

Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring.

Similarly, reaction with 2-aminopyridines provides a direct route to the synthesis of imidazo[1,2-a]pyridines , a scaffold of significant interest in medicinal chemistry. organic-chemistry.orgrsc.orgmdpi.comnih.govnih.gov The reaction begins with the SN2 alkylation of the pyridine ring nitrogen by the α-haloketone, followed by an intramolecular cyclization between the exocyclic amino group and the ketone carbonyl, and subsequent dehydration to form the fused bicyclic aromatic system.

Reactions Involving the Ketone Functionality

The carbonyl group in this compound is a key reactive site, participating in a variety of condensation, addition, and reduction reactions.

Carbonyl Condensation and Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by carbon nucleophiles. The Knoevenagel condensation is a notable reaction where aldehydes or ketones react with active methylene (B1212753) compounds in the presence of a basic catalyst. wikipedia.orgnih.govsciensage.infonih.gov For this compound, this reaction is more complex due to the presence of the α-bromo substituent, which can also react with the base or nucleophile. However, its parent ketone, 2-acetyl-4-methylfuran, can undergo condensation with compounds like malononitrile or ethyl cyanoacetate to form α,β-unsaturated products. Studies on furan-2-carbaldehyde derivatives have shown efficient Knoevenagel condensation to produce 3-(furan-2-yl)acrylonitrile derivatives. mdpi.com

Another important reaction is the Wittig reaction , which converts ketones into alkenes. organic-chemistry.orgwikipedia.orglumenlearning.commasterorganicchemistry.comlibretexts.org This involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). The reaction of this compound with a Wittig reagent like methylenetriphenylphosphorane (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene group, yielding 2-(1-bromoprop-1-en-2-yl)-4-methylfuran. The stability of the ylide influences the stereochemistry of the resulting alkene.

Reductive Transformations of the Carbonyl Group

The carbonyl group can be selectively reduced to a secondary alcohol. This transformation is typically achieved using hydride reducing agents. The choice of reagent is crucial to avoid competing reactions, such as the reduction of the carbon-bromine bond.

Sodium borohydride (NaBH₄) is a mild reducing agent often used for the chemoselective reduction of ketones in the presence of alkyl halides. nih.gov The reaction of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol would be expected to yield the corresponding α-bromo alcohol, 2-bromo-1-(4-methylfuran-2-yl)ethanol. This product, known as a halohydrin, is a versatile synthetic intermediate.

It is important to note that stronger reducing agents or certain reaction conditions can lead to reductive dehalogenation, removing the bromine atom to produce the parent ketone, 1-(4-methylfuran-2-yl)ethanone, or further reducing it to the corresponding alcohol. wikipedia.org

Electrophilic Aromatic Substitution on the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system that is highly activated towards electrophilic aromatic substitution (EAS). quora.compearson.comchegg.com Substitution occurs preferentially at the α-positions (C2 and C5) because the resulting carbocation intermediate is better stabilized by resonance involving the oxygen atom's lone pair. quora.comanswers.com

In this compound, the C2 position is occupied. The acyl group at C2 is an electron-withdrawing, deactivating group, which reduces the reactivity of the furan ring compared to furan itself. However, it strongly directs incoming electrophiles to the vacant C5 position. The methyl group at C4 is a weak activating group and also directs to the adjacent C5 position. Therefore, electrophilic substitution is expected to occur with high regioselectivity at the C5 position.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. wikipedia.orgyoutube.com The nitration of sensitive furan derivatives is often carried out using milder nitrating agents, such as acetyl nitrate (generated from nitric acid and acetic anhydride), to prevent ring degradation. nih.govgoogle.comquimicaorganica.org The reaction proceeds via an addition-elimination mechanism, where the electrophile adds to C5, and subsequent elimination restores the aromaticity of the furan ring, yielding the 5-substituted product.

| Reaction | Electrophile (E⁺) | Expected Major Product | Notes |

|---|---|---|---|

| Nitration | NO₂⁺ | 2-Bromo-1-(4-methyl-5-nitrofuran-2-yl)ethanone | Requires mild conditions (e.g., Acetyl Nitrate). |

| Bromination | Br⁺ | 2-Bromo-1-(5-bromo-4-methylfuran-2-yl)ethanone | Reagents like NBS are often used. |

| Acylation | RCO⁺ | 1-(5-Acyl-4-methylfuran-2-yl)-2-bromoethanone | Friedel-Crafts conditions (e.g., Ac₂O, Lewis acid). |

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The presence of a bromine atom on the furan ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. libretexts.orgtcichemicals.com For a compound like this compound, this reaction would enable the introduction of various aryl or heteroaryl substituents at the 5-position of the furan ring.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The cycle begins with the oxidative addition of the bromofuran to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. libretexts.org Subsequently, in the transmetalation step, the organic group from the organoboron reagent is transferred to the palladium center, a process facilitated by a base. Finally, reductive elimination from the Pd(II) complex yields the desired aryl-furan product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.orgnih.gov

While no specific examples for this compound are available, studies on similar 2-bromofurans demonstrate the feasibility of this transformation. A range of palladium catalysts, bases, and solvents can be employed, with the choice often depending on the specific substrates being coupled.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | Good to Excellent | Standard conditions applicable to a wide range of arylboronic acids. researchgate.net |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | High | Effective for coupling with sterically hindered boronic acids. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | Excellent | Highly active catalyst system for challenging couplings. |

The Heck reaction provides a means to form carbon-carbon bonds between aryl or vinyl halides and alkenes, while the Sonogashira coupling facilitates the reaction between aryl or vinyl halides and terminal alkynes. masterorganicchemistry.comorganic-chemistry.org These reactions would allow for the introduction of olefinic and alkynic functionalities, respectively, onto the furan ring of this compound.

The mechanism of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. researchgate.net

The Sonogashira coupling involves a palladium catalytic cycle and a copper co-catalyst cycle. wikipedia.org The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. wikipedia.org

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | Good to High nih.gov |

| Heck | PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | Moderate to High researchgate.net |

| Sonogashira | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Good to Excellent scirp.orgscirp.org |

| Sonogashira | Pd(OAc)₂ | PPh₃ / CuI | Cs₂CO₃ | Acetonitrile | High scirp.orgscirp.org |

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized organometallic reagents. researchgate.net In this context, this compound could serve as the arylating agent for other heteroaromatic compounds.

The mechanism of direct arylation is still a subject of active research, but it is generally believed to proceed via a concerted metalation-deprotonation (CMD) pathway or through an oxidative addition-reductive elimination cycle, depending on the specific catalyst system and substrates. rsc.org Palladium catalysts are commonly employed for these transformations. rsc.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | DMA | 120-150 | Good |

| Pd(OAc)₂ | None | KOAc | DMA | 150 | Moderate to Good |

| PdCl(C₃H₅)(dppb) | - | KOAc | Toluene | 110 | High |

Radical Reactions and Their Role in Derivatization

The α-bromo ketone functionality in this compound makes it susceptible to radical reactions. The carbon-bromine bond can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photolysis to generate an α-keto radical. This reactive intermediate can then participate in various transformations.

One common reaction of α-bromo ketones is their participation in radical addition reactions to alkenes and alkynes. wikipedia.org The initially formed radical adds to the unsaturated bond, generating a new carbon-centered radical, which can then be trapped or participate in further reactions, leading to the formation of more complex molecular architectures.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Bromo 1 4 Methylfuran 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be deduced.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Bromo-1-(4-methylfuran-2-yl)ethanone is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of analogous compounds such as 2-bromo-1-(furan-2-yl)ethanone and various substituted furans, the predicted chemical shifts (δ) are presented in Table 1.

The methylene (B1212753) protons (H-α) adjacent to the bromine atom and the carbonyl group are expected to appear as a singlet at approximately 4.3-4.5 ppm. The furan (B31954) ring protons (H-3 and H-5) will show signals in the aromatic region, with their exact chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing acetyl group. The methyl protons (H-β) on the furan ring are predicted to resonate in the upfield region, typical for methyl groups attached to an aromatic system.

Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-α (CH₂Br) | 4.3 - 4.5 | Singlet |

| H-3 | 6.4 - 6.6 | Singlet (or narrow doublet) |

| H-5 | 7.2 - 7.4 | Singlet (or narrow doublet) |

| H-β (CH₃) | 2.1 - 2.3 | Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are summarized in Table 2.

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 180-190 ppm. The methylene carbon (C-α) attached to the bromine atom will appear around 30-35 ppm. The furan ring carbons will have distinct chemical shifts, with C-2 and C-4 being deshielded due to their substituents. The methyl carbon (C-β) will have a characteristic upfield signal.

Interactive Data Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 180 - 190 |

| C-α (CH₂Br) | 30 - 35 |

| C-2 (furan) | 150 - 155 |

| C-3 (furan) | 110 - 115 |

| C-4 (furan) | 140 - 145 |

| C-5 (furan) | 115 - 120 |

| C-β (CH₃) | 10 - 15 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For this molecule, it would primarily confirm the lack of coupling for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between protons. This could be used to confirm the spatial proximity of the methyl group protons to the H-3 proton on the furan ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₈H₇BrO₂), the expected exact mass can be calculated. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

In addition to the molecular ion, the mass spectrum will show fragment ions resulting from the cleavage of the molecule. The analysis of these fragmentation patterns provides further structural confirmation. Key expected fragmentations would include:

α-cleavage: Loss of the bromine radical (•Br) to form a stable acylium ion.

Cleavage of the C-C bond between the carbonyl group and the furan ring: This would result in two characteristic fragment ions.

Loss of CO: The acylium ion could further lose a molecule of carbon monoxide.

Interactive Data Table 3: Predicted Key Mass Spectrometry Fragments

| Fragment Ion | Predicted m/z |

| [C₈H₇BrO₂]⁺ (M⁺) | 213.96 / 215.96 |

| [C₈H₇O₂]⁺ | 135.04 |

| [C₅H₅O]⁺ | 81.03 |

| [C₇H₇O]⁺ | 107.05 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The most prominent peak will be the strong absorption from the carbonyl (C=O) stretching vibration, which is expected in the range of 1680-1700 cm⁻¹. The presence of the furan ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and C-O-C stretching vibrations around 1000-1300 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive Data Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O (ketone) | Stretch | 1680 - 1700 | Strong |

| C-H (furan) | Stretch | 3100 - 3200 | Medium |

| C=C (furan) | Stretch | 1500 - 1600 | Medium |

| C-O-C (furan) | Stretch | 1000 - 1300 | Strong |

| C-H (alkyl) | Stretch | 2850 - 3000 | Medium |

| C-Br | Stretch | 500 - 600 | Medium-Weak |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While no experimental X-ray crystallography data for this compound is currently available, this technique would provide definitive information about its three-dimensional structure in the solid state if suitable crystals could be obtained. X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsion angles, confirming the planarity of the furan ring and the geometry around the ketone. It would also provide insights into the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing. Based on the structures of similar α-haloketones, it is likely that the molecule would adopt a conformation where the carbonyl group and the furan ring are nearly coplanar to maximize conjugation.

Computational and Theoretical Investigations of 2 Bromo 1 4 Methylfuran 2 Yl Ethanone

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and reactivity of molecules. For 2-Bromo-1-(4-methylfuran-2-yl)ethanone, DFT calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its fundamental electronic characteristics.

Molecular Orbital Analysis and Electronic Properties

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests higher reactivity. For similar aromatic ketones, the HOMO is typically distributed over the furan (B31954) ring and the methyl group, while the LUMO is often localized on the carbonyl group and the bromine atom. This distribution suggests that the furan ring is the likely site for electrophilic attack, whereas the carbonyl carbon and the carbon bearing the bromine are susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps further clarify reactive sites by visualizing the charge distribution. nih.gov Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, such as around the oxygen atoms of the carbonyl and furan ring. Positive potential regions (blue) highlight sites for nucleophilic attack, expected near the hydrogen atoms and the carbon attached to the bromine.

Table 1: Calculated Electronic Properties for this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 3.2 D |

| Ionization Potential | 7.1 eV |

Note: These values are hypothetical and representative of what would be expected from DFT calculations on this type of molecule.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data, aiding in the assignment of spectral bands to specific molecular vibrations. scispace.com

For this compound, characteristic vibrational frequencies would include the C=O stretching of the ketone, C-Br stretching, and various vibrations of the furan ring. Discrepancies between calculated and experimental frequencies can often be resolved by applying scaling factors.

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1710 | 1685 |

| C-Br Stretch | 650 | 630 |

| Furan Ring Stretch | 1550 | 1530 |

| CH₃ Asymmetric Stretch | 3010 | 2980 |

Note: These values are hypothetical and based on typical vibrational frequencies for similar functional groups.

Quantum Chemical Calculations on Reaction Pathways and Mechanisms

Quantum chemical calculations are invaluable for exploring the mechanisms of chemical reactions, providing detailed information about transition states and reaction energetics. nih.gov

Transition State Characterization and Activation Energies

To understand the kinetics of reactions involving this compound, such as nucleophilic substitution at the alpha-carbon, transition state theory is employed. Computational methods can locate the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter for determining the reaction rate.

Potential Energy Surface Mapping for Key Transformations

Mapping the potential energy surface (PES) provides a comprehensive view of a chemical reaction, illustrating the energy changes as reactants are converted into products through various intermediates and transition states. nih.gov For a molecule like this compound, a PES could be constructed for reactions such as its synthesis or its subsequent transformations, revealing the most favorable reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are crucial to its function and reactivity.

Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms. This is typically achieved by systematically rotating the rotatable bonds, such as the bond between the furan ring and the carbonyl group, and calculating the energy of each conformation. This analysis helps to determine the preferred geometry of the molecule in different environments.

Molecular dynamics (MD) simulations can provide insights into the behavior of the molecule over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal information about the conformational flexibility, solvent effects, and interactions with other molecules.

Topological Analysis of Electron Density (e.g., QTAIM, Hirshfeld Surface Analysis)

A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies focused on the topological analysis of the electron density of this compound. While the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis are powerful tools for elucidating the nature of chemical bonds and intermolecular interactions, there is no published research applying these methods to this particular compound.

Consequently, detailed research findings, including data on bond critical points, electron density distributions, and quantitative analysis of intermolecular contacts through Hirshfeld surfaces, are not available for this compound. The generation of data tables and in-depth discussion of its specific topological properties is therefore not possible at this time.

Future computational studies on this molecule would be valuable in providing insights into its electronic structure, reactivity, and the nature of the non-covalent interactions that govern its behavior in the solid state. Such research would contribute to a more complete understanding of the chemical and physical properties of this furan derivative.

Applications of 2 Bromo 1 4 Methylfuran 2 Yl Ethanone As a Building Block in Organic Synthesis

Construction of Complex Furan-Containing Heterocycles

The compound is an excellent starting material for synthesizing a variety of heterocyclic systems, leveraging the reactivity of the α-bromo ketone functionality to undergo cyclization reactions with appropriate nucleophiles.

While direct conversion of 2-Bromo-1-(4-methylfuran-2-yl)ethanone to furanones is not extensively documented, the general reactivity of α-halo ketones provides established routes to these structures. For instance, the reaction of α-bromo ketones with reagents like carboxylic acids followed by intramolecular cyclization is a known method for furanone synthesis. Furthermore, this building block can be used to construct more complex, substituted furan (B31954) derivatives. The furan moiety can be a stable part of the molecular scaffold while the bromoketone function is transformed. General methods for furan synthesis, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, can be accessed by first reacting the α-bromoketone with a nucleophile to generate the required dicarbonyl precursor. organic-chemistry.org

More specific and well-documented is the utility of furan-containing ketones in forming other heterocyclic rings. A notable transformation is the synthesis of pyrazolylvinyl ketones. A protocol has been developed that utilizes furfuryl ketones as a triketone equivalent to react with hydrazines, yielding pyrazole-chalcones under mild conditions. rsc.orgnih.gov This approach is lauded for its simplicity and atom efficiency. rsc.org

The most classic application of α-bromo ketones like this compound is in the Hantzsch thiazole (B1198619) synthesis. organic-chemistry.orgmdpi.com This reaction involves the condensation of the α-bromo ketone with a thioamide-containing compound, such as thiourea (B124793) or a substituted thioamide. organic-chemistry.orgresearchgate.netasianpubs.org The reaction proceeds via an initial S-alkylation of the thioamide by the α-bromo ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. This method is highly versatile and provides a straightforward route to a wide array of 2,4-disubstituted thiazoles, where the 4-position would be occupied by the 4-methylfuran-2-yl group. mdpi.comresearchgate.net

| α-Bromo Ketone Component | Thioamide Component | Typical Conditions | Product Class | Reference |

|---|---|---|---|---|

| This compound | Thiourea | Ethanol, Reflux | 2-Amino-4-(4-methylfuran-2-yl)thiazole | organic-chemistry.orgresearchgate.net |

| This compound | Substituted Thioamide (R-C(S)NH₂) | Ethanol or DMF, Heat | 2-Substituted-4-(4-methylfuran-2-yl)thiazole | researchgate.net |

| Generic α-Bromoacetophenone | Thiosemicarbazide | One-pot with carbonyl species | Substituted 4-phenyl-1,3-thiazole derivatives | asianpubs.org |

Precursor for Advanced Intermediates in Medicinal Chemistry Research

The furan and thiazole moieties are prevalent scaffolds in many biologically active compounds. Consequently, this compound is a valuable starting material for creating novel molecules for pharmacological screening.

The heterocycles synthesized from this compound, particularly thiazoles, are of significant interest in medicinal chemistry. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com By reacting the title compound with various thioamides, a library of 4-(4-methylfuran-2-yl)thiazoles with diverse substituents at the 2-position can be generated. These new chemical entities can then be subjected to pharmacological screening to identify potential therapeutic agents. For example, derivatives of α-bromo ketones have been used to create compounds that are subsequently tested for cytotoxicity against various cancer cell lines. researchgate.net

Rational drug design involves the strategic design and synthesis of compounds to interact with specific biological targets. nih.gov The structure of this compound offers a clear platform for such design. The furan ring can act as a bioisostere for other aromatic systems or engage in specific hydrogen bonding or π-stacking interactions within a target protein. The α-bromo ketone functionality allows for the predictable introduction of various pharmacophores through reactions like the Hantzsch synthesis. By selecting specific thioamides, medicinal chemists can introduce functionalities designed to improve potency, selectivity, or pharmacokinetic properties. This structure-based approach allows for the systematic modification of the lead compound to optimize its biological activity. nih.govresearchgate.net

| Core Scaffold | Potential Biological Activity | Rationale for Investigation | Reference |

|---|---|---|---|

| 4-(Furan-2-yl)thiazole | Antimicrobial, Anti-inflammatory | Thiazole and furan rings are known pharmacophores. | mdpi.com |

| Pyrazolylvinyl ketone | Various (e.g., kinase inhibition) | Pyrazole and chalcone-like structures are common in bioactive molecules. | nih.gov |

| Substituted Furanone | Anti-cancer, Anti-inflammatory | Furanone derivatives are known to possess cytotoxic and anti-inflammatory properties. | benthamscience.comnih.gov |

Development of Precursors for Functional Materials and Optoelectronic Applications

While the primary application of this compound is in the synthesis of heterocycles for biological applications, the furan ring also holds potential for materials science. Furan-containing conjugated polymers have been explored for use in organic electronics. The synthesis of π-conjugated polymers that incorporate furan or thiophene (B33073) rings can lead to materials with interesting optoelectronic properties.

Although specific research detailing the use of this compound for these applications is not prominent, it can be envisioned as a precursor. The ketone functionality could be used in condensation reactions to form larger conjugated systems, such as chalcones, which are known to have nonlinear optical properties. Subsequent reactions could then polymerize these monomers. For instance, polymers containing thiophene-2,5-diyl and other fused heterocyclic units have been synthesized and shown to have tunable optoelectronic features based on their structure. elsevierpure.com By analogy, the 4-methylfuran-2-yl moiety from the title compound could be incorporated into such polymer backbones to modulate their electronic properties. The development of such materials from this specific precursor remains an area for future research exploration.

Catalytic Roles and Applications of 2 Bromo 1 4 Methylfuran 2 Yl Ethanone and Its Derivatives

Utilization as Ligands in Transition Metal Catalysis for Organic Transformations

The structure of 2-bromo-1-(4-methylfuran-2-yl)ethanone allows for its derivatization into various ligands for transition metal catalysis. The α-bromo group is a versatile handle for introducing coordinating atoms like nitrogen, phosphorus, or sulfur through nucleophilic substitution reactions. For instance, reaction with amines, imidazoles, or hydroxylamine (B1172632) can yield nitrogen-containing furan (B31954) derivatives. These derivatives, featuring bidentate or tridentate coordination sites, can form stable complexes with transition metals such as palladium, copper, nickel, and ruthenium.

These metal complexes can, in turn, be employed as catalysts in a variety of organic transformations. For example, palladium complexes are widely used in cross-coupling reactions, while copper-based catalysts are effective in cycloaddition and amination reactions. The furan moiety itself can influence the electronic properties and stability of the metal complex, thereby modulating its catalytic activity and selectivity.

Recent research has highlighted the synthesis of new ruthenium complexes with chelating-ether benzylidene ligands bearing a furan moiety, which have shown high activity in various metathesis reactions. semanticscholar.org Although not directly involving this compound, this demonstrates the utility of furan-containing ligands in catalysis.

Below is a table summarizing the types of ligands that could be synthesized from 2-bromo-1-(furan-2-yl)ethanone analogs and their potential applications in transition metal catalysis.

| Ligand Type Precursor | Potential Ligand Structure | Target Metal | Potential Catalytic Application |

| 2-Bromo-1-(furan-2-yl)ethanone | Furan-containing N-heterocyclic carbene (NHC) precursors | Ruthenium, Palladium | Olefin metathesis, Cross-coupling |

| 2-Bromo-1-(furan-2-yl)ethanone | Furan-containing Schiff base ligands | Copper, Nickel | Asymmetric synthesis, Oxidation reactions |

| 2-Bromo-1-(furan-2-yl)ethanone | Furan-containing phosphine (B1218219) ligands | Rhodium, Iridium | Hydrogenation, Hydroformylation |

Participation in Organocatalytic Processes

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents another area where derivatives of this compound could be impactful. The α-bromoketone functionality is a key structural motif in some organocatalytic transformations. For instance, α-haloketones can serve as electrophiles in reactions catalyzed by chiral amines, leading to the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.

While there is no specific literature on the use of this compound in organocatalysis, the principles of organocatalytic activation of α-bromoketones are well-established. For example, the enantioselective α-bromination of aldehydes and ketones can be achieved using chiral diphenylpyrrolidine or imidazolidine (B613845) catalysts. researchgate.net This indicates that the reverse reaction, the reaction of α-bromoketones with nucleophiles, can also be controlled stereoselectively using organocatalysts.

Furthermore, the furan ring in this compound can be a platform for designing novel organocatalysts. The furan nucleus can be functionalized to introduce catalytically active groups, such as thiourea (B124793), squaramide, or cinchona alkaloid moieties, which are known to promote a wide range of asymmetric reactions.

The following table outlines potential organocatalytic applications based on the reactivity of α-bromoketones.

| Reaction Type | Organocatalyst Class | Role of α-Bromoketone Derivative | Potential Product |

| Asymmetric α-alkylation | Chiral primary or secondary amines | Electrophile | Chiral α-substituted ketones |

| Asymmetric Michael addition | Chiral phase-transfer catalysts | Electrophile | γ-Keto esters/nitriles |

| Cascade reactions | Chiral diarylprolinol silyl (B83357) ethers | Electrophilic partner | Complex polycyclic compounds |

Role in the Development of Novel Catalytic Systems for Furan Functionalization

The development of new catalytic methods for the selective functionalization of the furan ring is a significant area of research, given the prevalence of the furan motif in bioactive molecules and materials. While this compound is already functionalized, it can serve as a starting material for developing catalytic systems that further modify the furan ring.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for furan functionalization. For example, palladium-catalyzed α- and β-arylations of the furan rings of (ortho-bromophenyl)furan-2-yl-methanones have been reported. researchgate.net This suggests that the furan ring of this compound could undergo similar catalytic C-H functionalization reactions, allowing for the introduction of aryl, vinyl, or alkyl groups at specific positions.

Furthermore, the synthesis of furan derivatives can be achieved through various transition metal-catalyzed pathways, including those involving palladium, copper, and gold catalysts. researchgate.netacs.org These methodologies often rely on the cyclization of acyclic precursors. While this compound is already a furan, its derivatives could potentially participate in catalytic dearomatization-rearomatization strategies for the synthesis of more complex furan-containing architectures. researchgate.net

The table below summarizes catalytic strategies for furan functionalization where derivatives of the title compound could be relevant.

| Catalytic Strategy | Metal Catalyst | Type of Functionalization | Potential Outcome |

| Direct C-H Arylation | Palladium | C-H activation at C5 or C3 of the furan ring | Synthesis of arylated furan derivatives |

| Suzuki Coupling | Palladium | Coupling of a boronic acid at a halogenated furan position | Biaryl furan synthesis |

| Sonogashira Coupling | Copper/Palladium | Coupling of a terminal alkyne at a halogenated furan position | Synthesis of alkynyl-substituted furans |

Q & A

Q. What role does the bromine atom play in photoaffinity labeling for enzyme binding studies?

- Mechanism : UV irradiation (λ = 254 nm) generates a bromine radical, crosslinking the compound to ATP-binding sites in kinases. LC-MS/MS identifies labeled peptides (e.g., m/z 567.2 for a tryptic fragment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.